4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL
Description
Properties
Molecular Formula |
C10H17N3OS |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-4-ol |
InChI |
InChI=1S/C10H17N3OS/c1-13-7-6-12-9(13)15-8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI Key |
XHFCQXHLSLDUTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2(CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol under mild conditions.
Piperidine Ring Substitution: The final step involves the substitution of the piperidine ring with the thioether-linked imidazole derivative, typically under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Tosyl chloride, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Tosylates, esters.
Scientific Research Applications
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, making it useful in coordination chemistry . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its piperidine-imidazole-thioether linkage. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparisons
Key Comparative Analysis
Unlike the pyrimidine-based analog , which includes a trimethoxyphenyl group (common in cytotoxic agents), the target compound lacks aromatic bulk, suggesting distinct target selectivity.
Synthetic Accessibility: The thioether linkage in the target compound likely involves nucleophilic substitution between 1-methylimidazole-2-thiol and a chloromethyl-piperidin-4-ol precursor. This contrasts with the Sonogashira coupling or multi-step heterocyclic synthesis required for pyrimidine derivatives .
Biological Activity: The pyrimidine analog demonstrated compatibility with high-resolution mass spectrometry (HR-MS) validation, a critical step in preclinical drug development. Its trimethoxyphenyl group aligns with known antiproliferative agents. Piperidin-4-amine derivatives show broader applications in kinase inhibition, suggesting that the target compound’s hydroxyl group may modulate binding affinity in similar pathways.
Analytical Characterization :
- HR-MS data for the pyrimidine analog (observed [M+Na]+: 463.0622 vs. calculated: 463.0623) highlights precision in structural confirmation—a benchmark for validating the target compound’s purity.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s imidazole-thioether and hydroxyl groups may synergize in chelating metal ions or interacting with catalytic sites in enzymes (e.g., histidine kinases or cytochrome P450 isoforms).
- Synthetic Challenges : Scalability of the thioether formation and stability of the piperidin-4-ol core under reaction conditions require further exploration.
- Comparative Data Limitations : Direct biological or solubility data for the target compound are absent in the provided evidence, necessitating experimental validation.
Biological Activity
The compound 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is a complex organic structure that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings related to its biological activity, including antimicrobial, anticancer, and biochemical interactions.
Chemical Structure and Properties
The molecular formula of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is with a molecular weight of approximately 212.32 g/mol. The compound features a piperidine ring substituted with an imidazole moiety linked through a thiomethyl group, which is crucial for its biological activity.
Biological Activity Overview
Research into the biological activities of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Studies have indicated that derivatives of piperidine, including those with imidazole substitutions, exhibit significant antimicrobial properties. For instance, some piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL | 0.0039 - 0.025 | S. aureus, E. coli |
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that it can inhibit tumor cell proliferation and migration, triggering cell death mechanisms such as ferroptosis . Notably, the mechanism involves the modulation of the KEAP1-NRF2-GPX4 axis, which is critical in cellular oxidative stress responses.
Key Findings:
- Inhibition of tumor cell proliferation and migration.
- Induction of ferroptosis through oxidative stress pathways.
3. Biochemical Interactions
The compound's unique structure allows it to interact with various biological targets. Molecular docking studies suggest strong binding affinities to proteins involved in cancer pathways . The interactions are facilitated by the imidazole ring's ability to participate in hydrogen bonding and pi-stacking interactions.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Piperidine Derivatives : A study demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, highlighting the importance of structural variations in enhancing efficacy .
- Ferroptosis Induction : Another study focused on the induction of ferroptosis in cancer cells by similar compounds, providing insights into potential therapeutic applications for drug-resistant tumors .
Q & A
Q. Example workflow :
Screen 3 solvents (DMF, THF, DMSO) at 50–80°C.
Use 10 mol% CuI as catalyst.
Monitor progress via TLC every 2 hours .
What strategies are recommended for resolving contradictions in biological activity data reported across different studies?
Answer:
Contradictions may stem from assay variability or impurities. Methodological solutions:
- Purity validation : Re-analyze compound batches via HPLC and elemental analysis .
- Standardized assays : Replicate studies under controlled pH (7.4), temperature (37°C), and cell lines (e.g., HEK293) .
- Orthogonal assays : Confirm activity via both enzymatic (e.g., kinase inhibition) and cell-based assays .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., piperazine derivatives) to identify critical moieties .
Case study : If one study reports IC₅₀ = 10 µM and another 50 µM, verify using the same cell passage number and assay buffer .
How can computational modeling be integrated with experimental data to predict the biological targets of this compound?
Answer:
Stepwise approach :
Molecular docking : Use AutoDock Vina to predict binding to targets like kinases or GPCRs. Focus on the imidazole-thioether motif’s interaction with active sites .
Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
In vitro validation : Test top candidates via fluorescence polarization or surface plasmon resonance (SPR) .
Example : Docking may predict strong binding to histone deacetylases (HDACs), validated by HDAC inhibition assays .
What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?
Answer:
Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
